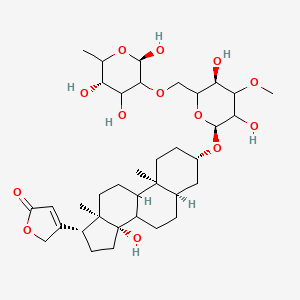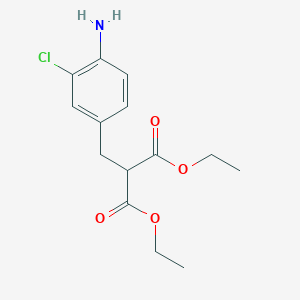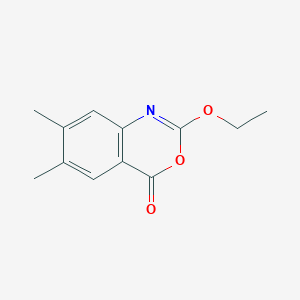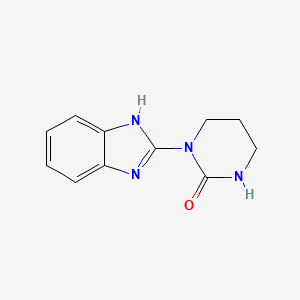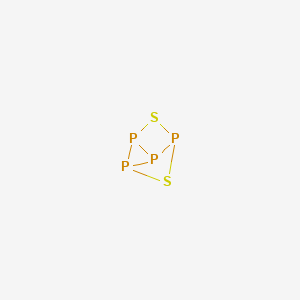
Tetraphosphorus disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus disulfide is an inorganic compound with the chemical formula P₄S₂. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for preparing tetraphosphorus disulfide involves the thermolysis of mixtures of phosphorus and sulfur. This process requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The product distribution can be analyzed using 31P-NMR spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent. This method ensures the safe handling of reactive materials and the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphorus disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as oxygen or sulfur dioxide.
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur with halogens or other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce phosphorus oxides and sulfur oxides .
Applications De Recherche Scientifique
Tetraphosphorus disulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: While not widely used in medicine, its unique properties make it a subject of interest for potential therapeutic applications.
Mécanisme D'action
Similar Compounds: Tetraphosphorus disulfide is part of a family of phosphorus sulfides, which include compounds such as phosphorus pentasulfide (P₄S₁₀) and phosphorus sesquisulfide (P₄S₃). These compounds share similar structural features but differ in their sulfur content and reactivity.
Uniqueness: this compound is unique due to its specific chemical formula and the distinct properties it exhibits. Its instability above -30°C and its reactivity with various reagents set it apart from other phosphorus sulfides .
Comparaison Avec Des Composés Similaires
- Phosphorus pentasulfide (P₄S₁₀)
- Phosphorus sesquisulfide (P₄S₃)
- Tetraphosphorus trisulfide (P₄S₃)
- Tetraphosphorus tetrasulfide (P₄S₄)
- Tetraphosphorus pentasulfide (P₄S₅)
- Tetraphosphorus hexasulfide (P₄S₆)
- Tetraphosphorus heptasulfide (P₄S₇)
- Tetraphosphorus octasulfide (P₄S₈)
- Tetraphosphorus nonasulfide (P₄S₉)
Propriétés
Numéro CAS |
12165-70-7 |
|---|---|
Formule moléculaire |
P4S2 |
Poids moléculaire |
188.03 g/mol |
Nom IUPAC |
3,5-dithia-1,2,4,6-tetraphosphatricyclo[2.2.0.02,6]hexane |
InChI |
InChI=1S/P4S2/c5-2-1-3(2)6-4(1)5 |
Clé InChI |
CXCPKNLTPHMZTD-UHFFFAOYSA-N |
SMILES canonique |
P12P3P1SP2S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



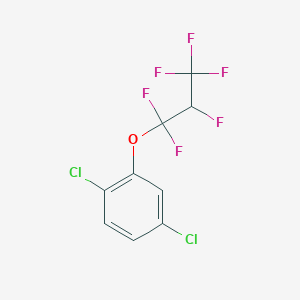
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)

![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
